

Application Notes and Protocols for the Enzymatic Synthesis of Isochorismic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isochorismic acid*

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Abstract

Isochorismic acid is a crucial branched-chain keto acid that serves as a key intermediate in the biosynthesis of various primary and secondary metabolites, including salicylic acid and siderophores. Its synthesis is of significant interest for research in drug development and plant pathology. This document provides a detailed protocol for the enzymatic synthesis of **isochorismic acid** from chorismic acid using recombinant *Escherichia coli* isochorismate synthase (EntC). The protocol covers the expression and purification of His-tagged EntC, the enzymatic reaction on a preparative scale, and the subsequent purification of **isochorismic acid** by low-pressure reverse-phase chromatography. Additionally, a protocol for the preparation and purification of the chorismic acid substrate is included.

Introduction

The enzymatic conversion of chorismic acid to **isochorismic acid** is catalyzed by the enzyme isochorismate synthase (ICS, EC 5.4.4.2). This reaction involves an intramolecular transfer of a hydroxyl group from C4 to C2 of the cyclohexadiene ring. In *E. coli*, the *entC* gene encodes an isochorismate synthase primarily involved in the biosynthesis of the siderophore enterobactin. This enzyme, EntC, is a well-characterized monomeric protein that requires Mg^{2+} as a cofactor for its activity. The reaction is reversible, with an equilibrium constant of approximately 0.56, favoring chorismate.

This protocol provides a robust method for the production and purification of **isochorismic acid**, which is not readily commercially available. The availability of pure **isochorismic acid** is essential for in vitro studies of downstream enzymes in various biosynthetic pathways and for the development of novel therapeutics targeting these pathways.

Data Presentation

Table 1: Kinetic Parameters of Isochorismate Synthases

Enzyme Source	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	Optimal pH	Optimal Temp. (°C)
E. coli EntC	Chorismate	14	173	7.5 - 8.0	37
E. coli EntC	Isochorismate	5	108	7.5 - 8.0	37
Arabidopsis thaliana ICS1	Chorismate	41.5	38.7	N/A	N/A
Catharanthus roseus ICS (Isoform I)	Chorismate	558	N/A	N/A	N/A
Catharanthus roseus ICS (Isoform II)	Chorismate	319	N/A	N/A	N/A

Table 2: Yield and Purity of Chorismic and **Isochorismic Acid**

Product	Purification Method	Starting Material	Typical Yield	Purity
Chorismic Acid	Recrystallization	K. pneumoniae culture	~2 g from 4 L culture	97-99.8%
Isochorismic Acid	Low-Pressure C18 Reverse-Phase Chromatography	Chorismic Acid	3.4 - 6.8 mg (bulk)	>95%
Isochorismic Acid	Two-Enzyme Cascade with Flash Chromatography	Chorismic Acid	Up to 20%	>95%

Experimental Protocols

Part 1: Preparation and Purification of Chorismic Acid Substrate

This protocol is adapted from methods utilizing *Klebsiella pneumoniae* 62-1, a strain known to accumulate chorismic acid.

1.1. Culture Growth and Chorismate Accumulation

- Prepare a growth medium containing (per liter): 12.8 g Na_2HPO_4 , 1.36 g KH_2PO_4 , 18 g glucose, 2.7 g NH_4Cl , 2 mL of 50 mM MgCl_2 , and 1 mL of 10 mM L-tryptophan. The final pH should be 7.8.
- Inoculate 2 L of the growth medium with *K. pneumoniae* 62-1 and incubate with aeration at 37°C until the late logarithmic phase of growth.
- Harvest the cells by centrifugation and resuspend them in 4 L of accumulation medium (growth medium without NH_4Cl).
- Incubate with aeration for an additional 12-16 hours to allow for the accumulation of chorismic acid in the medium.

1.2. Extraction and Purification of Chorismic Acid

- Remove the bacterial cells from the accumulation medium by centrifugation.
- Acidify the supernatant to pH 2.5 with concentrated HCl.
- Extract the chorismic acid from the acidified supernatant with three portions of ethyl acetate.
- Pool the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain crude chorismic acid.
- For further purification, recrystallize the crude chorismic acid from a mixture of diethyl ether and petroleum ether.[\[1\]](#)
- Store the purified chorismic acid at -20°C or below. The purity can be assessed by enzymatic conversion and UV spectroscopy ($\epsilon_{275} = 2630 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)

Part 2: Expression and Purification of Recombinant His-tagged E. coli EntC

2.1. Expression of His-tagged EntC

- Transform E. coli BL21(DE3) cells with an expression plasmid containing the E. coli entC gene fused to an N-terminal 6xHis-tag.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture for 4-6 hours at 30°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2.2. Purification of His-tagged EntC using Ni-NTA Chromatography

- Resuspend the cell pellet in 20 mL of lysis buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA resin column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged EntC protein with 5 column volumes of elution buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
- Pool the fractions containing the purified EntC and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).
- Determine the protein concentration and store at -80°C.

Part 3: Enzymatic Synthesis of Isochorismic Acid

3.1. Preparative Scale Enzymatic Reaction

- Prepare a reaction mixture containing:
 - 50 mM Tris-HCl, pH 7.8
 - 10 mM MgCl₂
 - 1 mM Chorismic Acid (from a freshly prepared stock solution)
 - Purified EntC enzyme (final concentration of 0.1 - 0.5 µM)

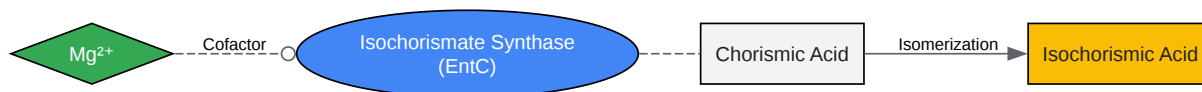
- Incubate the reaction mixture at 37°C for 1-2 hours. The reaction can be monitored by observing the decrease in absorbance at 275 nm (chorismate) and the increase at 278 nm (isochorismate).
- To drive the reaction towards isochorismate, a two-enzyme cascade can be employed by adding chorismatase (FkbO), which selectively hydrolyzes the remaining chorismate.[2]

Part 4: Purification of Isochorismic Acid

4.1. Low-Pressure C18 Reverse-Phase Chromatography

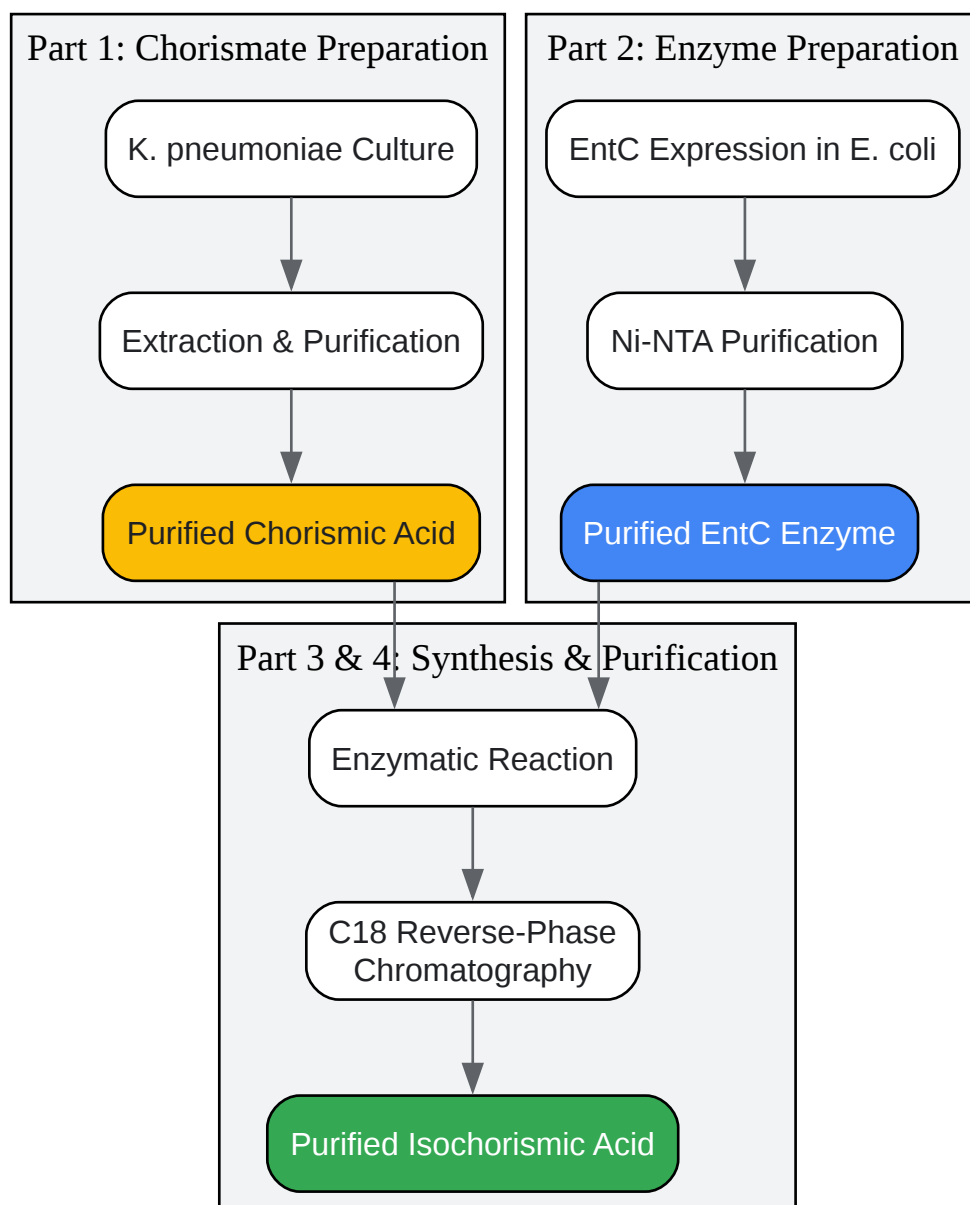
- Stop the enzymatic reaction by acidifying to pH 2.5 with HCl.
- Centrifuge to remove the precipitated enzyme.
- Equilibrate a C18 reverse-phase column (e.g., 1.0 x 13.0 cm) with water.[3]
- Load the supernatant from the reaction mixture onto the column.
- Wash the column with water to remove salts and unreacted polar compounds.
- Elute the **isochorismic acid** using a stepped methanol gradient in water:[3]
 - Step 1: 10% Methanol
 - Step 2: 25% Methanol
 - Step 3: 50% Methanol
 - Step 4: 100% Methanol
- Collect fractions and monitor the absorbance at 278 nm. **Isochorismic acid** typically elutes in the 25-50% methanol fractions.
- Pool the fractions containing pure **isochorismic acid**, confirm purity by HPLC, and lyophilize for storage.

Visualizations



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Caption: Enzymatic conversion of chorismic acid to **isochorismic acid**.



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Caption: Overall experimental workflow for **isochorismic acid** synthesis.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Enzymatic Synthesis of Isochorismic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206543#protocol-for-enzymatic-synthesis-of-isochorismic-acid]

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